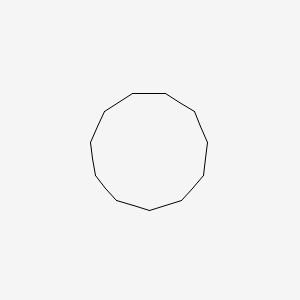

Cycloundecane

Description

Propriétés

IUPAC Name |

cycloundecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTNZWVKKKJXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183620 | |

| Record name | Cycloundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294-41-7 | |

| Record name | Cycloundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AK66JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cycloundecane (C₁₁H₂₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecane (C₁₁H₂₂) is a saturated monocyclic hydrocarbon belonging to the class of medium-ring cycloalkanes.[1] These compounds, typically containing 8 to 11 carbon atoms in the ring, exhibit unique conformational and reactivity characteristics due to a balance of angle strain, torsional strain, and transannular interactions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and conformational analysis of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a nonpolar, flammable organic compound.[2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂ | [2] |

| Molecular Weight | 154.30 g/mol | [2] |

| CAS Number | 294-41-7 | |

| Appearance | Colorless liquid | |

| Boiling Point | 221-222 °C (at 760 mmHg) | |

| Melting Point | -7.2 °C | |

| Density | 0.854 g/cm³ (at 20 °C) | |

| Solubility | ||

| Water | Insoluble | |

| Nonpolar organic solvents (e.g., hexane, toluene) | Soluble | |

| Polar aprotic solvents (e.g., chloroform) | Soluble | |

| Polar protic solvents (e.g., ethanol) | Sparingly soluble | |

| Vapor Pressure | 0.04 mmHg (at 25 °C) |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound.

| Technique | Data |

| ¹H NMR (Proton NMR) | A broad singlet around δ 1.4-1.5 ppm at room temperature due to rapid conformational averaging. At low temperatures, the signal would resolve into a complex multiplet. |

| ¹³C NMR (Carbon-13 NMR) | A single peak around δ 26-28 ppm at room temperature. At low temperatures, multiple peaks would be observed corresponding to the different carbon environments in the frozen conformers. |

| IR (Infrared) Spectroscopy | C-H stretching vibrations around 2850-2950 cm⁻¹ and C-H bending vibrations around 1450-1470 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 154. Fragmentation pattern characterized by the loss of alkyl fragments. |

Synthesis of this compound

While various methods exist for the synthesis of cycloalkanes, a common approach for medium-sized rings involves ring-expansion reactions or intramolecular cyclization of long-chain precursors. Below is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for similar ring systems.

Experimental Protocol: Synthesis of this compound via Acyloin Condensation

This method involves the intramolecular cyclization of a long-chain diester.

Materials:

-

Diethyl dodecanedioate (B1236620)

-

Sodium metal

-

Anhydrous xylene

-

Anhydrous methanol (B129727)

-

Hydrochloric acid

-

Zinc amalgam

Procedure:

-

Acyloin Condensation:

-

In a three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel, place finely dispersed sodium metal in anhydrous xylene.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of diethyl dodecanedioate in anhydrous xylene dropwise over several hours.

-

After the addition is complete, continue refluxing with stirring for an additional hour.

-

Cool the reaction mixture and cautiously add anhydrous methanol to decompose any unreacted sodium.

-

Add water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to yield the crude acyloin (2-hydroxycycloundecanone).

-

-

Clemmensen Reduction:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in concentrated hydrochloric acid.

-

To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.

-

Add the crude acyloin to the flask.

-

Heat the mixture to reflux with vigorous stirring for 24 hours, with periodic additions of concentrated hydrochloric acid.

-

After cooling, separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the toluene by distillation.

-

Purify the resulting crude this compound by fractional distillation under reduced pressure.

-

References

An In-depth Technical Guide to Cycloundecane (CAS 294-41-7) for Researchers and Drug Development Professionals

Introduction

Cycloundecane, with the CAS number 294-41-7, is a saturated cyclic hydrocarbon belonging to the cycloalkane family.[1] Its eleven-carbon ring structure presents unique conformational flexibility and chemical properties that make it a subject of interest in various fields of chemical research. While not directly employed as a therapeutic agent, its structural motif serves as a valuable scaffold in the design and synthesis of more complex molecules with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and its relevance in the broader context of medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless and odorless compound, typically found as a solid at room temperature.[2] It is a non-polar substance, rendering it insoluble in water but soluble in many organic solvents. Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂ | [2] |

| Molecular Weight | 154.29 g/mol | [2][3] |

| CAS Number | 294-41-7 | [1] |

| Melting Point | -21.7 °C | [2] |

| Boiling Point | 218.4 °C at 760 mmHg | [2] |

| Density | 0.79 g/cm³ | [2] |

| Flash Point | 73.7 °C | [2] |

| Vapor Pressure | 0.185 mmHg at 25 °C | [2] |

| Refractive Index | 1.433 | [2] |

Conformational Analysis

The eleven-membered ring of this compound allows for significant conformational flexibility. Low-temperature ¹³C NMR studies have been instrumental in elucidating its conformational landscape. Research has shown that at -183.1 °C, this compound exists as a mixture of two primary conformations: the[4] conformation (approximately 59%) and the[5] conformation (approximately 41%).[6] The populations of these conformers are determined from the analysis of their ¹³C NMR spectra, with assignments supported by calculated free energies, chemical shifts, and data from X-ray studies of solid derivatives.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of an unsaturated eleven-membered ring precursor. Below are detailed protocols for two common methods.

Hydrogenation of Cycloundeca-1,5-diene (B15435240)

A straightforward method for preparing this compound is the complete hydrogenation of a corresponding cycloundecadiene. Adam's catalyst (PtO₂) is highly effective for the complete saturation of the double bonds.[7]

Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve cycloundeca-1,5-diene in a solvent such as ethanol.

-

Catalyst Addition: Carefully add Adam's catalyst (Platinum(IV) oxide, PtO₂) to the solution. The catalyst will be reduced in situ to form active platinum black.

-

Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle to ensure an inert atmosphere.

-

Reaction Conditions: Pressurize the system with hydrogen to 1-3 atm and stir the mixture at room temperature. The reaction is typically exothermic and is complete when hydrogen uptake ceases.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

-

Purification: Remove the catalyst by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield this compound. Due to the high efficiency of this reaction, further purification is often not necessary.[7]

Caption: Hydrogenation Workflow.

Ring-Closing Metathesis (RCM) followed by Hydrogenation

Ring-closing metathesis is a powerful technique for forming cyclic compounds.[8] Cycloundecene can be synthesized from an appropriate acyclic diene via RCM, followed by hydrogenation to yield this compound.

Experimental Protocol (General Procedure):

-

RCM Reaction Setup: Dissolve the acyclic diene precursor (e.g., undeca-1,10-diene) in an anhydrous and degassed solvent like dichloromethane (B109758) under an inert atmosphere.

-

Catalyst Addition: Add a Grubbs-type ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst) to the solution.

-

RCM Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS. The formation of the cyclic alkene is driven by the release of ethylene (B1197577) gas.

-

RCM Work-up: Once the RCM reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure and purify the resulting cycloundecene by column chromatography.

-

Hydrogenation: The purified cycloundecene is then subjected to hydrogenation as described in Protocol 3.1 to yield this compound.

Caption: RCM Synthesis Workflow.

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques.

| Spectroscopic Data | Expected Characteristics | Reference(s) |

| ¹H NMR | A single, broad signal is expected at room temperature due to rapid conformational averaging. For larger cycloalkanes, this signal typically appears in the range of δ 1.4-1.6 ppm.[9][10] | |

| ¹³C NMR | Similar to ¹H NMR, a single peak is observed at room temperature. The chemical shift is expected to be around δ 26-27 ppm.[6][11] At very low temperatures, the single peak resolves into multiple peaks corresponding to the different carbon environments in the "frozen" conformers.[6] | |

| Infrared (IR) Spectroscopy | The IR spectrum is characteristic of a simple alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 and 2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. The spectrum of the related cycloundecanemethanol (B8811308) shows these characteristic alkane peaks.[3][12] | |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is complex and typical for cycloalkanes, involving the loss of alkyl fragments. Common fragments for cycloalkanes include [M - C₂H₄]⁺ and [M - C₃H₆]⁺.[13][14] |

Applications in Drug Development and Research

While this compound itself has no reported direct biological activity, the cycloalkane scaffold is a recurring motif in medicinal chemistry.[2] Saturated carbocycles are often employed as bioisosteres for aromatic rings to improve physicochemical properties such as solubility and metabolic stability, or to explore new chemical space.

-

Scaffold for Bioactive Molecules: The this compound ring can serve as a core structure for the synthesis of more complex molecules. For instance, derivatives of bicyclo[6.3.0]undecane have shown a wide range of biological activities, including anti-inflammatory, cytotoxic, and antiviral properties.[8]

-

Building Block in Synthesis: Cycloalkanes are utilized as starting materials or key intermediates in the synthesis of pharmaceuticals. The functionalization of the this compound ring can lead to the development of novel compounds with potential therapeutic value.

-

Conformational Studies: Due to its flexibility, this compound serves as a model system for studying the conformational preferences of medium-sized rings, which is crucial for understanding receptor-ligand interactions in drug design.

Safety and Handling

According to GHS classifications from one provider, this compound is classified as acutely toxic if swallowed.[6] Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation, ingestion, and skin contact.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a fundamental cycloalkane with well-characterized physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its conformational behavior has been a subject of detailed study. While direct applications in drug development are not prominent, its role as a structural scaffold and a model for conformational analysis underscores its importance in chemical research. For scientists and professionals in drug development, understanding the properties and synthesis of such fundamental carbocycles is essential for the design and creation of novel and effective therapeutic agents.

References

- 1. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. CYCLODODECANE(294-62-2) 1H NMR [m.chemicalbook.com]

- 3. Methanol, this compound- [webbook.nist.gov]

- 4. This compound | C11H22 | CID 136144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. biosynth.com [biosynth.com]

- 14. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cycloundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecane, a saturated monocyclic alkane with the chemical formula C₁₁H₂₂, represents a key member of the medium-ring cycloalkanes (C₈-C₁₂). These molecules are of significant interest to the scientific community due to their unique conformational properties and the inherent ring strain that dictates their reactivity. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, conformational analysis, synthesis, and reactivity of this compound. Furthermore, it explores the potential, though currently underexplored, relevance of the this compound scaffold in the context of drug discovery and development, drawing parallels with other biologically active cycloalkane derivatives.

Nomenclature and Chemical Identity

The systematic name for this cycloalkane, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name unequivocally defines its structure as a cyclic alkane consisting of eleven carbon atoms.

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₁H₂₂ |

| Molecular Weight | 154.30 g/mol |

| CAS Number | 294-41-7 |

| InChI | InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2 |

| SMILES | C1CCCCCCCCCC1 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use as a solvent or starting material in chemical synthesis.

| Property | Value | Conditions |

| Density | 0.854 g/cm³ | at 20 °C |

| Boiling Point | 222 °C | at 760 mmHg |

| Melting Point | -15 °C | |

| Flash Point | 76 °C | |

| Vapor Pressure | 0.1 mmHg | at 25 °C |

| Refractive Index | 1.468 | at 20 °C |

Conformational Analysis

Medium-sized rings like this compound are conformationally complex due to a delicate balance of angle strain, torsional strain, and transannular strain (non-bonded interactions across the ring). Low-temperature ¹³C NMR spectroscopy has been a pivotal technique in elucidating the conformational landscape of this compound.

At ambient temperatures, this compound exists as a dynamic equilibrium of multiple conformers. However, at low temperatures (-183.1 °C), the interconversion between these conformers is slowed sufficiently to allow for their individual observation by NMR. Studies have shown that under these conditions, this compound predominantly exists as a mixture of two key conformations: the [2] and [3] conformers. The[2] conformation is found to be slightly more stable, constituting approximately 59% of the mixture, while the[3] conformation accounts for the remaining 41%.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

A representative experimental protocol for the conformational analysis of this compound is outlined below.

Objective: To resolve the individual conformers of this compound by slowing their interconversion at low temperatures.

Materials:

-

This compound

-

Deuterated solvent suitable for low-temperature studies (e.g., propane, CD₂Cl₂)

-

NMR spectrometer equipped with a variable temperature unit

Procedure:

-

Sample Preparation: A dilute solution of this compound (e.g., 1-2 mol%) is prepared in the chosen deuterated solvent in a high-quality NMR tube. The use of a dilute solution minimizes intermolecular interactions.

-

Spectrometer Setup: The NMR spectrometer is tuned to the ¹³C frequency. The variable temperature unit is calibrated and set to the desired low temperature (e.g., -183.1 °C).

-

Data Acquisition:

-

The sample is allowed to equilibrate at the target temperature for a sufficient period.

-

A standard ¹³C NMR spectrum is acquired with proton decoupling.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired free induction decay (FID) is processed using an appropriate window function and Fourier transformation.

-

The resulting spectrum is phased and baseline-corrected.

-

The chemical shifts of the resolved peaks are recorded. The relative populations of the conformers are determined by integrating the corresponding signals.

-

Synthesis and Reactions

Synthesis of this compound

A common and efficient route for the synthesis of this compound involves the reduction of its corresponding ketone, cycloundecanone (B1197894). Cycloundecanone can be prepared via a ring contraction of the more readily available cyclododecanone.[4] The subsequent reduction of the carbonyl group to a methylene (B1212753) group can be achieved through standard organic reactions such as the Wolff-Kishner or Clemmensen reduction.[5][6][7][8][9][10][11][12][13]

Objective: To reduce the carbonyl group of cycloundecanone to a methylene group, yielding this compound.

Materials:

-

Cycloundecanone

-

Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂)

-

Potassium hydroxide (B78521) (KOH)

-

High-boiling solvent (e.g., diethylene glycol)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with cycloundecanone, diethylene glycol, and an excess of hydrazine hydrate. The flask is fitted with a reflux condenser.

-

Hydrazone Formation: The mixture is heated to reflux to form the hydrazone intermediate.

-

Reduction: Potassium hydroxide pellets are carefully added to the hot solution. The temperature of the reaction is then increased to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Workup: After the reaction is complete (indicated by the cessation of gas evolution), the mixture is cooled to room temperature and diluted with water.

-

Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or hexane). The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by distillation.

Reactions of this compound

As a saturated hydrocarbon, this compound is relatively inert. Its reactivity is primarily dictated by the C-H and C-C single bonds. Typical reactions of cycloalkanes include:

-

Combustion: In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.

-

Free-Radical Halogenation: Under UV light or at high temperatures, this compound can react with halogens (e.g., Cl₂, Br₂) in a free-radical substitution reaction to form halogenated derivatives.

-

Ring-Opening Reactions: While more prevalent in highly strained small rings like cyclopropane, medium-sized rings can undergo ring-opening under certain catalytic conditions, although this is less common for this compound compared to smaller cycloalkanes.

Relevance in Drug Development and Biological Activity

The direct application of the this compound scaffold in marketed drugs or advanced clinical candidates is not well-documented. However, the broader class of cycloalkanes and their derivatives has shown significant biological activity, offering insights into the potential of this compound as a building block in medicinal chemistry.

-

Conformational Restriction: The cyclic nature of this compound can be utilized to lock a molecule into a specific three-dimensional arrangement. This conformational constraint can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a biological target.

-

Lipophilicity Modulation: The incorporation of a this compound ring can increase the lipophilicity of a drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Scaffold for Functionalization: The carbon backbone of this compound provides multiple sites for the introduction of various functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening.

While direct examples are lacking for this compound, derivatives of other medium-ring and bicyclic systems, such as bicyclo[6.3.0]undecane sesquiterpenoids, have demonstrated a wide range of bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Furthermore, other cycloalkane derivatives, such as those of cyclohexenone, have been investigated for their anticancer properties. These examples suggest that the exploration of functionalized this compound derivatives could be a promising, yet largely untapped, area for future drug discovery efforts.

Conclusion

This compound is a conformationally rich medium-ring cycloalkane with well-defined physicochemical properties. Its synthesis is achievable through established organic transformations, and its reactivity is characteristic of saturated hydrocarbons. While its direct role in drug development has yet to be significantly explored, the fundamental properties of the this compound scaffold—conformational pre-organization and tunable lipophilicity—suggest that its derivatives hold potential for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers interested in the chemistry of this compound and its prospective applications in the pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. datapdf.com [datapdf.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight of Cycloundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight of cycloundecane (C₁₁H₂₂), a saturated cyclic alkane. It details the theoretical and experimental determination of this fundamental chemical property. This document outlines modern and classical analytical techniques, including mass spectrometry and colligative property measurements, offering detailed experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows for molecular weight determination are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction to this compound

This compound is a cyclic organic compound with the chemical formula C₁₁H₂₂.[1][2] As a cycloalkane, it consists of eleven carbon atoms joined in a ring, with each carbon atom saturated with hydrogen atoms. Understanding its molecular weight is crucial for its identification, characterization, and application in various fields of chemical research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and interpreting experimental procedures for molecular weight determination.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₁H₂₂ | - | [1][2] |

| Molecular Weight | 154.29 | g/mol | [1][3] |

| Monoisotopic Mass | 154.172150702 | Da | [3] |

| Melting Point | -7.3 | °C | [4] |

| Boiling Point | 218.4 | °C (at 760 mmHg) | [4] |

| Density | 0.79 | g/cm³ | [4] |

| Flash Point | 73.7 | °C | [4] |

| Kovats Retention Index (Standard non-polar) | 1225.4, 1292 | - | [3] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be calculated by summing the atomic weights of its constituent atoms. For this compound (C₁₁H₂₂), the calculation is as follows:

-

Atomic weight of Carbon (C): ~12.011 amu

-

Atomic weight of Hydrogen (H): ~1.008 amu

Molecular Weight = (11 × Atomic weight of C) + (22 × Atomic weight of H) Molecular Weight = (11 × 12.011) + (22 × 1.008) = 132.121 + 22.176 = 154.297 g/mol

This theoretical value is in close agreement with the experimentally determined values.

Experimental Determination of Molecular Weight

Several experimental techniques can be employed to determine the molecular weight of an unknown compound. The choice of method depends on the physical state and properties of the substance.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy and sensitivity. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[1][5]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron Impact (EI) is a common ionization technique where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and fragment ions.[6] For alkanes, the molecular ion peak can sometimes be of low abundance.[7]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z ratio. The resulting mass spectrum shows the relative abundance of various ions. The peak with the highest m/z value often corresponds to the molecular ion, from which the molecular weight is determined.

The primary output of a GC-MS experiment is a chromatogram and a mass spectrum. The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its molecular weight (~154.3).

| Ion | m/z | Description |

| Molecular Ion (M⁺) | ~154.3 | Represents the intact this compound molecule with one electron removed. |

| Fragment Ions | < 154.3 | Result from the fragmentation of the molecular ion. The fragmentation pattern is characteristic of the compound's structure. |

Colligative Properties Method: Freezing Point Depression

For non-volatile solutes, colligative properties such as freezing point depression can be used to determine the molecular weight.[8]

-

Solvent Freezing Point: The freezing point of a pure solvent (e.g., benzene (B151609) or cyclohexane) is accurately measured.

-

Solution Preparation: A known mass of this compound is dissolved in a known mass of the solvent.

-

Solution Freezing Point: The freezing point of the resulting solution is measured. The freezing point of the solution will be lower than that of the pure solvent.

-

Calculation: The depression in freezing point (ΔTf) is used to calculate the molality (m) of the solution using the formula: ΔTf = Kf × m where Kf is the cryoscopic constant of the solvent.

-

From the molality, the number of moles of the solute (this compound) is determined, and subsequently, the molecular weight is calculated by dividing the mass of the solute by the number of moles.

Visualizations

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the general workflow for determining the molecular weight of an unknown compound.

References

- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H22 | CID 136144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. howengineeringworks.com [howengineeringworks.com]

An In-depth Technical Guide to the Core Chemical Properties of Cycloundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of cycloundecane. The information is presented to support research and development activities where this medium-sized cycloalkane may be used as a building block, scaffold, or reference compound. All quantitative data is summarized for clarity, and generalized experimental protocols are described.

Molecular and Physical Properties

This compound is a saturated cyclic hydrocarbon belonging to the cycloalkane family.[1] It consists of a single ring of eleven carbon atoms, with each carbon atom bonded to two hydrogen atoms.[1] Like other medium-sized cycloalkanes (8-12 carbons), its properties are influenced by a degree of ring strain.[2]

Table 1: Summary of Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂ | [1][3][4][5] |

| Molecular Weight | 154.29 g/mol | [1][3][6] |

| IUPAC Name | This compound | [3] |

| CAS Registry Number | 294-41-7 | [3][4] |

| Appearance | Not specified, but cycloalkanes are typically colorless liquids or solids. | |

| Melting Point | -7.2 °C | [2] |

| -7.3 °C | [5] | |

| Boiling Point | 179–181 °C | [2] |

| 218.4 °C at 760 mmHg | [5] | |

| Density | 0.81 g/cm³ | [2] |

| 0.79 g/cm³ | [5] | |

| Flash Point | 73.7 °C | [5] |

| Vapor Pressure | 0.185 mmHg at 25°C | [5] |

| Refractive Index | 1.433 | [5] |

| LogP (Octanol/Water) | 4.29110 | [5] |

Solubility and Spectral Properties

Solubility: As a nonpolar hydrocarbon, this compound is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.[7] It is practically insoluble in water. This property is critical for its application in organic synthesis and for selecting appropriate solvent systems in experimental setups.

Spectral Data: Spectroscopic data is essential for the identification and structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the conformational mobility of the eleven-membered ring, the proton NMR spectrum of this compound is complex. At room temperature, rapid conformational changes may lead to broadened signals.

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[8] The number of signals can vary depending on the symmetry of the dominant conformation at a given temperature.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹. The absence of signals for double or triple bonds and functional groups confirms its saturated alkane nature.

Logical Relationships and Experimental Workflows

The following diagrams illustrate key conceptual and practical aspects related to the study of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cycloalkane - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H22 | CID 136144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cyclododecane - Wikipedia [en.wikipedia.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Cycloundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloundecane (C₁₁H₂₂), a medium-sized cycloalkane, presents a fascinating case study in conformational complexity driven by the interplay of angle, torsional, and transannular strain. Unlike smaller, more rigid rings or larger, more flexible macrocycles, the 11-membered ring of this compound exists as a dynamic equilibrium of multiple low-energy conformations. This guide provides a detailed examination of the molecular structure and bonding of this compound, focusing on its dominant conformational isomers. It synthesizes findings from low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry to provide a comprehensive overview. Detailed experimental and computational protocols are presented, and key conformational relationships are visualized.

Introduction: The Challenge of Medium-Sized Rings

Cycloalkanes are fundamental structures in organic chemistry, but their properties are not uniform across ring sizes. They are broadly classified based on the sources of intramolecular strain. Medium-sized rings (8-11 carbon atoms) are particularly complex.[1] Attempts to minimize angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds) inevitably lead to significant transannular strain—repulsive van der Waals interactions between atoms forced into close proximity across the ring.[2] This intricate balance of competing strain energies results in a shallow potential energy surface with numerous local minima, making the conformational analysis of molecules like this compound a significant challenge.

Conformational Landscape of this compound

Experimental and computational studies have shown that this compound does not exist in a single, static conformation at room temperature. Instead, it is a mixture of rapidly interconverting conformers. At very low temperatures, this dynamic exchange can be slowed, allowing for the characterization of the most stable structures.

A seminal study utilizing low-temperature ¹³C NMR spectroscopy at -183.1 °C revealed the presence of two primary conformations in a solution of this compound in propane.[3] These conformers are best described using Dale's nomenclature, which denotes the number of bonds along the perimeter between "corner" atoms of the ring.[3]

The two dominant conformers identified are:

-

[4] Conformation : The major component, accounting for approximately 59% of the mixture. It possesses C₁ symmetry, meaning it has no elements of symmetry, and thus all 11 carbon atoms are chemically non-equivalent.[3]

-

[5] Conformation : The minor component, making up the remaining 41%. This conformation has higher symmetry, leading to fewer unique carbon signals in the NMR spectrum.[3]

The assignment of these structures was corroborated by extensive molecular mechanics (MM3 and MM4) and ab initio (Hartree-Fock) calculations, which consistently identified the[4] and[5] geometries as the lowest energy minima.[3] Further support for these assignments came from comparisons with the known X-ray crystal structures of various this compound derivatives, which often trap the ring in one of these low-energy conformations.[3]

Quantitative Structural and Energetic Data

The precise geometric parameters and strain energies of this compound's conformers have been determined through computational modeling. While the full, detailed cartesian coordinates are extensive, the key energetic and structural characteristics are summarized below. The most stable conformer is the[4], with the[5] being only slightly higher in energy.

Table 1: Calculated Energies and Populations of this compound Conformers

| Parameter | [4] Conformer | [5] Conformer | Reference |

| Symmetry | C₁ | - | [3] |

| Population at -183.1 °C | ~59% | ~41% | [3] |

| Relative Free Energy (MM3, -190 °C) | 0.00 kcal/mol | 0.22 kcal/mol | [3] |

| Relative Free Energy (MM4, -190 °C) | 0.00 kcal/mol | 0.26 kcal/mol | [3] |

| Relative Free Energy (HF/6-311G*, -190 °C) | 0.00 kcal/mol | 0.01 kcal/mol | [3] |

| Interconversion Barrier (from[4]) | 5.722 kcal/mol (MM2) | - | [3] |

Table 2: Calculated Geometrical Parameters of this compound Conformers

| Parameter | [4] Conformer | [5] Conformer | Reference |

| Average C-C Bond Length | Data in SI of reference | Data in SI of reference | [6] |

| Average C-C-C Bond Angle | Data in SI of reference | Data in SI of reference | [6] |

| Key Dihedral Angles | Data in SI of reference | Data in SI of reference | [6] |

Note: The specific, detailed bond lengths and angles derived from the definitive computational study are located in the Supporting Information of Pawar, D. M.; et al. J. Org. Chem. 2006, 71, 6512–6515, which was not accessible via the search.

Conformational Interconversion Pathway

The conversion between the low-energy conformers of this compound is not a simple process but involves traversing a complex potential energy surface. Molecular mechanics calculations have been used to map these interconversion pathways and identify the transition states. The lowest energy barrier for the major[4] conformer to convert into another stable form (the[5] conformer) was calculated to be 5.722 kcal/mol.[3] This relatively low barrier explains why the molecule is conformationally mobile at room temperature, but the exchange can be "frozen out" on the NMR timescale at very low temperatures.

Experimental and Computational Protocols

The characterization of this compound's structure relies on a combination of advanced spectroscopic and computational techniques. The following sections provide detailed, representative methodologies for these key experiments.

Low-Temperature ¹³C NMR Spectroscopy

This technique is crucial for observing the individual conformations of this compound by slowing their interconversion.

Objective: To resolve the signals of the individual conformers of this compound by acquiring ¹³C NMR spectra at a temperature low enough to stop conformational exchange on the NMR timescale.

Methodology:

-

Sample Preparation: this compound is synthesized by the complete hydrogenation of 1,2-cycloundecadiene using a 10% Palladium on carbon (Pd/C) catalyst in methanol (B129727).[3] A dilute solution (e.g., 2%) of the purified this compound is prepared in a suitable low-freezing point solvent like propane, which remains liquid at the target temperature. The solution is then sealed in a high-precision NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 125 MHz for ¹³C) equipped with a variable temperature probe capable of reaching cryogenic temperatures is used. The probe's temperature is carefully calibrated using a methanol standard.

-

Data Acquisition:

-

The sample is cooled incrementally from room temperature to the target temperature of -183.1 °C (90 K).

-

At various temperature points, standard proton-decoupled ¹³C NMR spectra are acquired.

-

Key acquisition parameters include an appropriate pulse width (e.g., 45° flip angle), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay optimized for quantitative analysis if possible.

-

-

Data Analysis: The spectra are analyzed as a function of temperature. The coalescence of signals at higher temperatures and their resolution into sharp, distinct peaks at the slow-exchange limit (-183.1 °C) are observed. The relative populations of the conformers are determined by integrating the distinct signals corresponding to each species.

Molecular Mechanics and Ab Initio Calculations

Computational chemistry provides the means to determine the geometries, energies, and interconversion barriers of the conformers.

Objective: To identify the stable low-energy conformers of this compound on its potential energy surface and to calculate their relative energies, structural parameters, and the energy barriers for their interconversion.

Methodology:

-

Conformational Search: An initial broad search of the conformational space is performed using a stochastic or systematic search algorithm with a molecular mechanics force field (e.g., MM3). This identifies a large number of potential energy minima.

-

Geometry Optimization: The geometries of the identified low-energy structures are then fully optimized without constraints. This is typically done first with a robust force field (e.g., MM4) and then refined using a higher level of theory, such as ab initio calculations (e.g., Hartree-Fock with a 6-311G* basis set).[3] The optimization is complete when the forces on all atoms are close to zero, indicating a stationary point on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. A transition state will have exactly one imaginary frequency.

-

Energy Calculation: Single-point energy calculations are performed on the final optimized geometries to determine their relative steric energies (from molecular mechanics) or electronic energies (from ab initio methods). Gibbs free energies are then calculated by including zero-point vibrational energies and thermal corrections from the frequency calculations.

-

Transition State Search: To map the interconversion pathways, transition state search algorithms (e.g., synchronous transit-guided quasi-Newton, STQN) are used to locate the saddle points connecting two energy minima. The energy of the transition state relative to the minima gives the activation energy barrier for the process.

X-ray Crystallography of a Derivative (Representative Protocol)

While a crystal structure for unsubstituted this compound is not available, X-ray diffraction of a solid derivative can provide definitive proof of a specific ring conformation in the solid state.

Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the exact ring conformation, of a this compound derivative in a single crystal.

Methodology:

-

Synthesis and Crystallization: A suitable derivative of this compound, such as a carboxylic acid or a brominated species, is synthesized. Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) using a modern diffractometer equipped with a CCD or CMOS detector. The crystal is rotated, and a series of diffraction images are collected over a wide range of angles.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the electron density and atomic positions.

-

This initial model is refined using full-matrix least-squares on F² to improve the fit between the observed diffraction data and the data calculated from the model. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.

-

-

Data Analysis: The final refined structure provides highly accurate measurements of bond lengths, bond angles, and torsional angles, confirming the exact conformation of the this compound ring within the crystal lattice.

Conclusion

The molecular structure of this compound is defined by a dynamic equilibrium between two principal low-energy conformations,[4] and[5]. This conformational preference is a direct consequence of the molecule's need to balance angle, torsional, and transannular strain inherent to an 11-membered ring. The combination of low-temperature NMR spectroscopy, which provides experimental evidence of the conformational mixture, and high-level computational modeling, which elucidates the precise energetic and geometric details, has been indispensable in developing a clear understanding of this system. For professionals in drug development, understanding the conformational intricacies of such medium-sized rings is critical, as the three-dimensional shape of a molecule is paramount to its biological activity and interaction with protein targets. The methodologies outlined herein represent a robust framework for the structural and energetic analysis of similarly complex and flexible molecules.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. datapdf.com [datapdf.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal structure of 7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide [mdpi.com]

Conformational Analysis of Cycloundecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecane (C₁₁H₂₂), a medium-sized cycloalkane, presents a fascinating case study in conformational analysis due to the intricate interplay of torsional strain, angle strain, and transannular interactions.[1] Unlike smaller, more rigid rings or larger, more flexible macrocycles, the eleven-membered ring of this compound exists as a dynamic equilibrium of multiple low-energy conformations.[2][3] A thorough understanding of this conformational landscape is crucial for predicting its physicochemical properties and reactivity, which is of significant interest in fields such as medicinal chemistry and materials science, where cyclic scaffolds are often employed.

This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the key conformers, their relative energies, and the experimental and computational methodologies used for their characterization.

Core Concepts: The Conformational Landscape

The potential energy surface of this compound is characterized by numerous local minima, each corresponding to a distinct conformation.[3] Early theoretical studies predicted a complex conformational landscape, and subsequent experimental and computational work has largely confirmed this, identifying two principal low-energy conformers that dominate the equilibrium mixture at low temperatures.[4]

These conformations are often described using the nomenclature developed by Dale, which denotes the number of bonds in each "side" of the polymethylene chain between "corner" atoms.[4] For this compound, the two most stable conformations are designated as [5] and ****.[2][4]

At a temperature of -183.1 °C, low-temperature ¹³C NMR spectroscopy has shown that this compound exists as a mixture of approximately 59% of the[5] conformation and 41% of the conformation.[2] The[5] conformer possesses C₁ symmetry, while the conformer has a higher theoretical symmetry.[4]

Data Presentation: Quantitative Conformational Analysis

The relative energies of the different this compound conformers have been extensively studied using computational methods, including molecular mechanics (MM3 and MM4) and ab initio calculations. The following tables summarize the calculated relative strain energies and free energies for the lowest energy conformers of this compound.

| Conformer (Dale's Nomenclature) | Symmetry | Relative Strain Energy (MM3) (kcal/mol) | Relative Free Energy at -190 °C (MM3) (kcal/mol) | Relative Free Energy at -190 °C (MM4) (kcal/mol) | Relative Free Energy at -190 °C (HF/6-311G*) (kcal/mol) |

| [5] | C₁ | 0.00 | 0.01 | 0.00 | 0.00 |

| **** | C₁ | 0.26 | 0.00 | 0.30 | 0.50 |

| **** | C₂ | 1.17 | 1.50 | 1.18 | 0.95 |

| **** | C₁ | 1.50 | 0.82 | 0.95 | 1.54 |

| **** | C₂ | 1.65 | 1.30 | 1.81 | 2.38 |

| ' | C₁ | 1.92 | 1.78 | 2.16 | 3.19 |

Data sourced from Pawar et al., J. Org. Chem. 2006, 71, 6512-6515.[4]

Experimental Protocols

The characterization of this compound's conformational landscape relies heavily on two primary experimental techniques: low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often in conjunction with computational modeling.

Low-Temperature ¹³C NMR Spectroscopy

Objective: To slow the interconversion between conformers to the NMR timescale, allowing for the individual observation and quantification of each populated conformation.

Methodology:

-

Sample Preparation: A dilute solution (e.g., 2%) of this compound is prepared in a suitable low-freezing point solvent, such as propane, within a sealed NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal chemical shift reference.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is required.

-

Data Acquisition:

-

Proton-decoupled ¹³C NMR spectra are acquired over a range of low temperatures, typically from room temperature down to as low as -183.1 °C.[2]

-

The temperature of the NMR probe must be accurately calibrated and maintained.

-

A sufficient number of scans is acquired at each temperature to achieve an adequate signal-to-noise ratio.

-

-

Spectral Analysis:

-

At room temperature, a single, time-averaged ¹³C NMR signal is observed due to rapid conformational interconversion.

-

As the temperature is lowered, the signals for the individual conformers begin to broaden and then resolve into distinct sets of peaks.

-

For this compound, the C₁ symmetry of the[5] conformer results in 11 distinct carbon signals of equal intensity. The conformer, due to rapid internal exchange even at very low temperatures, shows fewer, broader signals.

-

The relative populations of the conformers are determined by integrating the signals corresponding to each species at the lowest achievable temperature.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of this compound or its derivatives in the solid state, providing definitive evidence for a specific conformation.

Methodology:

-

Crystallization: Single crystals of a suitable this compound derivative are grown. This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

The intensities of the diffraction spots are used to calculate an electron density map of the molecule.

-

A model of the molecule is fitted to the electron density map, and the atomic positions and thermal parameters are refined to achieve the best agreement with the experimental data. The final refined structure provides highly accurate bond lengths, bond angles, and dihedral angles, confirming the conformation present in the crystal lattice.

-

Mandatory Visualization

Caption: Conformational landscape of this compound.

Caption: Experimental and computational workflow.

Conclusion

The conformational analysis of this compound reveals a complex and dynamic system governed by a delicate balance of steric and strain energies. The predominance of the[5] and conformers at low temperatures has been firmly established through a combination of low-temperature ¹³C NMR spectroscopy and computational modeling. X-ray crystallography of its derivatives has provided invaluable, high-resolution snapshots of specific conformations in the solid state. For professionals in drug development and materials science, a deep understanding of the conformational preferences of such medium-sized rings is paramount for rational molecular design and the prediction of macroscopic properties. The methodologies outlined in this guide provide a robust framework for the continued exploration of the conformational landscapes of complex cyclic molecules.

References

stereochemistry of substituted cycloundecane

An In-depth Technical Guide to the Stereochemistry of Substituted Cycloundecane

Abstract

The eleven-membered this compound ring represents a fascinating and complex stereochemical challenge. As a medium-sized ring, it is large enough to possess significant conformational flexibility, yet small enough to be constrained by transannular interactions, leading to a complex potential energy surface with multiple low-energy conformations.[1][2] This guide provides a detailed exploration of the s, targeting researchers, scientists, and professionals in drug development. It covers the intrinsic conformational landscape of the parent ring, the impact of substitution on stereoisomerism and conformational preference, and the key experimental and computational methodologies employed for its analysis.

The Conformational Landscape of this compound

Unlike the well-defined chair conformation of cyclohexane (B81311), this compound exists as a dynamic equilibrium of multiple conformers.[3][4] Early theoretical studies predicted several possible stable structures.[4] The two most significantly populated conformations, identified through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies, are the[5] and[6] conformations, according to Dale's nomenclature system.[4][7]

At -183.1 °C, this compound in a propane (B168953) solution exists as a mixture of approximately 59% of the[5] conformation and 41% of the[6] conformation.[4][7] The[5] conformer has C1 symmetry, meaning it is chiral and all eleven carbons are unique, giving rise to 11 distinct signals in the 13C NMR spectrum.[4] The[6] conformation undergoes a rapid pseudorotation process that is not frozen out even at very low temperatures, resulting in fewer, broader NMR signals.[4]

Quantitative Conformational Data

The relative energies and populations of the primary this compound conformers are critical for understanding the system's behavior.

| Conformer | Symmetry | Calculated Relative Free Energy (kcal/mol) | Experimental Population (-183.1 °C) | Source |

| [5] | C1 | 0.00 | ~59% | [4][7] |

| [6] | - | 0.12 | ~41% | [4][7] |

Table 1: Calculated relative free energies and experimentally determined populations of the two most stable conformations of this compound.

The interconversion between these conformers involves surmounting specific energy barriers, which can be studied using dynamic NMR techniques and computational modeling.

Caption: Conformational interconversion between the two lowest-energy forms of this compound.

Impact of Substitution

The introduction of substituents onto the this compound ring has two primary stereochemical consequences:

-

Creation of Stereoisomers: Depending on the substitution pattern, cis/trans isomers and enantiomers/diastereomers can be formed. Unlike rigid rings, where cis and trans isomers are configurationally distinct, in flexible rings like this compound, the distinction can be complicated by conformational changes. However, for disubstituted derivatives, distinct cis and trans isomers exist that cannot be interconverted by ring flipping.[8]

-

Alteration of Conformational Preferences: A substituent will preferentially occupy positions that minimize steric strain and other unfavorable non-bonded interactions. In this compound, this is more complex than the simple axial/equatorial preference in cyclohexane due to the multiple available conformations and the prevalence of transannular H···H interactions.[2][3] The substituent's size and electronic properties will influence the relative energies of the entire manifold of conformers, potentially causing a different conformation to become the most stable.

A prominent example is cycloundecanone (B1197894) , where the introduction of a carbonyl group significantly alters the conformational landscape. Recent studies using microwave spectroscopy combined with computational chemistry have identified nine distinct conformations of cycloundecanone in the gas phase, with the most abundant conformer being almost 40 times more prevalent than the least abundant.[2][9] Conformational preferences in this substituted system are driven by a delicate balance of minimizing transannular interactions and HCCH eclipsed configurations.[1][9]

Methodologies for Stereochemical Analysis

A multi-faceted approach combining spectroscopy, diffraction, and computational modeling is required to fully characterize the s.

Caption: Integrated workflow for the stereochemical analysis of substituted cycloundecanes.

Experimental Protocols

A. Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary technique for studying conformational equilibria in solution.

-

Objective: To slow the rate of conformational interconversion to the point where individual conformers can be observed on the NMR timescale.

-

Methodology:

-

Sample Preparation: A dilute solution (e.g., 2%) of the substituted this compound is prepared in a solvent with a very low freezing point, such as propane or a mixture of freons.[4]

-

Data Acquisition: 1H and 13C NMR spectra are acquired over a range of temperatures, often starting from room temperature and decreasing to as low as -183 °C (90 K).[4][7]

-

Analysis:

-

At warmer temperatures, time-averaged spectra are observed.

-

As the temperature is lowered, spectral lines broaden and then "decoalesce" into separate sets of signals corresponding to each populated conformer.

-

The relative populations of the conformers are determined by integrating the signals at the lowest temperature.[4]

-

Dynamic NMR (DNMR) analysis of the line shapes near the coalescence temperature can be used to calculate the free-energy barriers (ΔG‡) for conformational interconversion.[3]

-

-

B. Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecule's structure in the solid state.

-

Objective: To obtain a precise three-dimensional model of a single conformation, including bond lengths, bond angles, and torsion angles.

-

Methodology:

-

Crystallization: High-quality single crystals of the substituted this compound must be grown. This is often the most challenging step and involves slowly inducing crystallization from a supersaturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

-

Note: The conformation observed in the crystal may not be the most stable conformation in solution, but it is almost always one of the low-energy conformers.[4]

-

C. Computational Modeling

Theoretical calculations are essential for predicting possible conformers and assigning experimental spectra.[1][2]

-

Objective: To locate all low-energy minima on the potential energy surface and calculate their relative energies, geometric parameters, and predicted NMR chemical shifts.

-

Methodology:

-

Conformational Search: A broad search for possible conformations is performed using a computationally inexpensive method like molecular mechanics (e.g., MM3, MM4).[9] This can involve stochastic or systematic search algorithms.

-

Geometry Optimization and Energy Calculation: The unique structures found in the initial search are then subjected to higher-level calculations. Geometries are optimized and energies are calculated using Density Functional Theory (DFT) (e.g., B3LYP-D3BJ) or ab initio methods.[2] Harmonic frequency calculations are performed to confirm that each structure is a true energy minimum (no imaginary frequencies).[9]

-

Property Calculation: For the lowest-energy conformers, properties such as NMR chemical shifts can be calculated (e.g., using the GIAO method) to aid in the assignment of experimental spectra.[4][7]

-

Conclusion

The stereochemical analysis of substituted this compound is a non-trivial task that requires a synergistic application of advanced experimental and computational techniques. The inherent flexibility of the eleven-membered ring gives rise to a complex mixture of conformers, where the introduction of substituents can significantly shift the equilibrium. A thorough understanding of these stereochemical relationships is crucial for fields such as medicinal chemistry and materials science, where molecular shape dictates function. By integrating low-temperature NMR, X-ray crystallography, and high-level computational modeling, researchers can build a comprehensive picture of the structure, dynamics, and stereoisomerism of these challenging molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational study of 1,2-cycloundecadiene by dynamic NMR spectroscopy and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

theoretical modeling of cycloundecane conformations

An In-depth Technical Guide to the Theoretical Modeling of Cycloundecane Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a medium-sized cycloalkane, presents a complex conformational landscape due to the interplay of angular, torsional, and transannular strains. Understanding the conformational preferences of this compound is crucial in various fields, including medicinal chemistry and materials science, as the three-dimensional structure dictates its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the , detailing the computational methodologies, key low-energy conformers, and the experimental techniques used for validation. The content is structured to offer actionable insights for professionals engaged in molecular design and analysis.

Introduction

Medium-sized rings, containing 8 to 11 carbon atoms, are characterized by a unique combination of low torsional and angular strain, but significant steric strain arising from transannular interactions.[1] this compound (C₁₁H₂₂) is a prime example of such a system, exhibiting a multitude of low-energy conformations that are closely spaced in energy.[2] The accurate prediction of the relative energies and populations of these conformers is a challenging task that necessitates the use of sophisticated computational models. This guide will delve into the theoretical approaches for modeling this compound's conformational space and the experimental protocols for validating these models.

Theoretical Modeling Methodologies

The conformational analysis of this compound typically employs a hierarchical computational approach, starting with less computationally expensive methods to broadly explore the conformational space, followed by more accurate methods to refine the energies and geometries of the identified conformers.

Molecular Mechanics (MM)

Molecular mechanics methods, utilizing force fields such as MM3 and MM4, are instrumental in performing an initial conformational search.[2][3] These methods are computationally efficient, allowing for the exploration of a vast number of potential conformers.[3] The conformational search can be performed systematically or through stochastic methods to identify a set of low-energy structures.[3]

Density Functional Theory (DFT) and Ab Initio Methods

Following the initial search, the geometries of the low-energy conformers are typically optimized using more robust quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock).[2][4] These methods provide a more accurate description of the electronic structure and, consequently, more reliable relative energies.[4] Frequency calculations are subsequently performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to derive thermodynamic data like free energies.[3]

Key Low-Energy Conformations of this compound

Computational studies, corroborated by experimental data, have identified several low-energy conformations for this compound. The two most stable and populated conformers at low temperatures are the [5] and [6] conformations.[2][4] At -183.1 °C, this compound exists as a mixture of approximately 59% of the[5] conformation and 41% of the[6] conformation.[2][4]

Quantitative Conformational Energy Data

The following table summarizes the calculated relative energies for the six lowest-energy conformations of this compound using different computational methods.

| Conformer (Dale's Nomenclature) | Symmetry | Relative Strain Energy, MM3 (kcal/mol) | Relative Free Energy at -190 °C, MM3 (kcal/mol) | Relative Free Energy at -190 °C, MM4 (kcal/mol) | Relative Free Energy at -190 °C, HF/6-311G* (kcal/mol) |

| [5] | C₁ | 0.00 | 0.01 | 0.00 | 0.00 |

| [6] | C₁ | 0.26 | 0.00 | 0.30 | 0.50 |

| **** | C₂ | 1.17 | 1.50 | 1.18 | 0.95 |

| **** | C₁ | 1.50 | 0.82 | 0.95 | 1.54 |

| **** | C₂ | 1.65 | 1.30 | 1.81 | 2.38 |

| **** | C₁ | 1.92 | 1.78 | 2.16 | 3.19 |

Table 1: Calculated relative energies for the low-energy conformations of this compound. Data sourced from Pawar et al., J. Org. Chem. 2006, 71, 6512-6515.[2]

Experimental Validation Protocols

Experimental validation is crucial to confirm the predictions of theoretical models. For this compound, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed.

Low-Temperature ¹³C NMR Spectroscopy

This technique allows for the "freezing out" of individual conformers in solution, enabling their direct observation and quantification.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent with a very low freezing point, such as propane. The sample is then sealed in a high-precision NMR tube.

-

Data Acquisition: ¹³C NMR spectra are recorded on a high-field spectrometer over a wide range of low temperatures (e.g., from room temperature down to -183.1 °C).[2] The temperature is carefully controlled and calibrated at each measurement point.

-

Spectral Analysis: At very low temperatures, the rate of interconversion between conformers becomes slow on the NMR timescale, resulting in separate peaks for each carbon in each populated conformation. The relative populations of the conformers are determined by integrating the corresponding NMR signals.[2]

-

Dynamic NMR (DNMR): By analyzing the changes in the line shape of the NMR signals as the temperature is increased (a phenomenon known as coalescence), the free-energy barriers for the interconversion between conformers can be calculated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

-

Crystal Growth: A suitable single crystal of this compound or a derivative is grown.

-

Data Collection: The crystal is mounted on a goniometer and cooled, often to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The intensities of the diffracted X-rays are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined, and the molecular structure is refined to yield a precise three-dimensional model.

Visualizing the Methodologies